Hexoprenaline dihydrochloride
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Overview
Description
Hexoprenaline dihydrochloride is a selective beta-2 adrenergic receptor agonist. It is primarily used as a bronchodilator, antiasthmatic, and tocolytic agent. This compound is known for its ability to relax smooth muscles, particularly in the respiratory tract and uterus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexoprenaline dihydrochloride is synthesized through a multi-step process involving the reaction of 3,4-dihydroxyphenylacetic acid with hexamethylenediamine. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes purification steps such as crystallization and filtration to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Hexoprenaline dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine or nitric acid.
Major Products Formed: The major products formed from these reactions include various derivatives of hexoprenaline, which may have different pharmacological activities and applications .
Scientific Research Applications
Hexoprenaline dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential in treating respiratory and uterine disorders.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Hexoprenaline dihydrochloride exerts its effects by stimulating beta-2 adrenergic receptors. This activation leads to the relaxation of smooth muscles in the respiratory tract and uterus. The compound increases cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA phosphorylates target proteins, leading to muscle relaxation and bronchodilation .
Comparison with Similar Compounds
Salbutamol: Another beta-2 adrenergic receptor agonist used as a bronchodilator.
Terbutaline: Similar to hexoprenaline, used for asthma and preterm labor.
Fenoterol: A beta-2 agonist with similar applications in respiratory and uterine conditions.
Uniqueness of Hexoprenaline Dihydrochloride: this compound is unique due to its specific receptor selectivity and longer duration of action compared to other beta-2 agonists. This makes it particularly effective in managing conditions like asthma and preterm labor .
Properties
CAS No. |
4323-43-7 |
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Molecular Formula |
C22H34Cl2N2O6 |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]azaniumyl]hexyl]azanium;dichloride |
InChI |
InChI=1S/C22H32N2O6.2ClH/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;;/h5-8,11-12,21-30H,1-4,9-10,13-14H2;2*1H |
InChI Key |
LECFJMMCVCBLPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C[NH2+]CCCCCC[NH2+]CC(C2=CC(=C(C=C2)O)O)O)O)O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
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